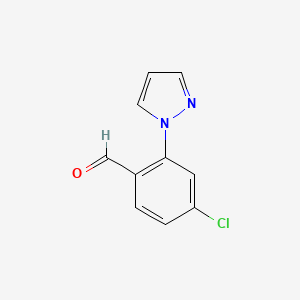

4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde

Vue d'ensemble

Description

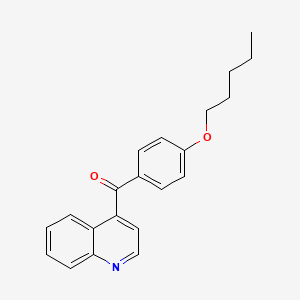

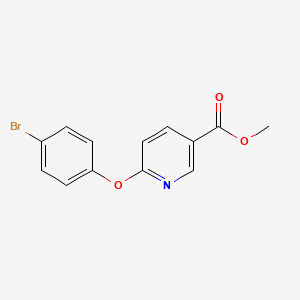

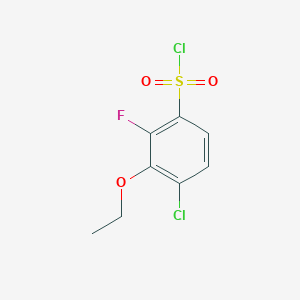

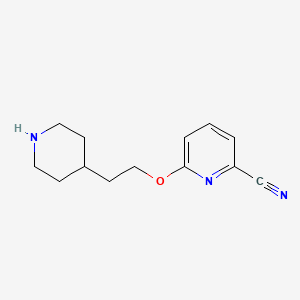

“4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde” is a chemical compound with the molecular formula C10H7ClN2O and a molecular weight of 206.63 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of “this compound” involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane . This process is carried out at room or lower temperature (–5 to 0°C) .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a pyrazole ring via a carbonyl group . The benzene ring is substituted with a chlorine atom .Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 354.5±32.0 °C, and its density is predicted to be 1.30±0.1 g/cm3 . The pKa value is predicted to be around -0 .Applications De Recherche Scientifique

Synthesis of Novel Heterocycles

4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde and its derivatives are crucial in synthesizing novel heterocyclic compounds. Researchers have successfully synthesized a range of heterocycles, including pyrazolines, pyrazol-1-yl thiazoles, and pyrazol-1-yl)thiazoles, using substituted benzaldehydes. These compounds, such as 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles, have been obtained in high yields and confirmed by X-ray crystallography (Kariuki et al., 2022).

Synthesis and Characterization of Schiff Base Ligands

Researchers have also been exploring the synthesis and characterization of Schiff base ligands using this compound. A study demonstrated the synthesis of substituted benzaldehyde (1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazone Schiff base ligands using substituted benzaldehydes. These ligands were further used to form trans-palladium(II) complexes, which exhibited dose-dependent and cell type-specific cytotoxic effects against cancer cells (Abu-Surrah et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, “4-(1H-Pyrazol-1-yl)benzaldehyde”, suggests that it should be handled with personal protective equipment, ensuring adequate ventilation, and avoiding dust formation . It should not be released into the environment . In case of accidental release, the spillage should be swept up or vacuumed and collected in a suitable container for disposal .

Orientations Futures

Pyrazole compounds, including “4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, these compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .

Propriétés

IUPAC Name |

4-chloro-2-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-3-2-8(7-14)10(6-9)13-5-1-4-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJDHUKNTFKNNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=CC(=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.